molecular formula C14H10N4 B13054177 1'H-1,5'-Bipyrrolo[2,3-C]pyridine

1'H-1,5'-Bipyrrolo[2,3-C]pyridine

Cat. No.: B13054177
M. Wt: 234.26 g/mol
InChI Key: VRZMDJVXNAXIHW-UHFFFAOYSA-N
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Description

1’H-1,5’-Bipyrrolo[2,3-C]pyridine is a heterocyclic compound that features a fused ring system consisting of pyrrole and pyridine rings. This compound is of significant interest in the field of medicinal chemistry due to its unique structural properties and potential biological activities .

Chemical Reactions Analysis

Types of Reactions

1’H-1,5’-Bipyrrolo[2,3-C]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of pyridine N-oxide derivatives, while substitution reactions can yield halogenated bipyrrolo compounds .

Scientific Research Applications

1’H-1,5’-Bipyrrolo[2,3-C]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1’H-1,5’-Bipyrrolo[2,3-C]pyridine involves its interaction with specific molecular targets. For instance, it can bind to the colchicine-binding site on tubulin, inhibiting tubulin polymerization and disrupting microtubule dynamics. This leads to cell cycle arrest and apoptosis in cancer cells . The compound’s ability to form hydrogen bonds with amino acid residues in the binding site is crucial for its activity .

Comparison with Similar Compounds

1’H-1,5’-Bipyrrolo[2,3-C]pyridine can be compared with other similar compounds such as:

    1H-Pyrrolo[3,2-c]pyridine: Another fused heterocyclic compound with similar biological activities.

    1H-Pyrazolo[3,4-c]pyridine: Known for its applications in medicinal chemistry and drug design.

    1H-Pyrrolo[3,2-b]pyridine: Used in the synthesis of bioactive molecules.

The uniqueness of 1’H-1,5’-Bipyrrolo[2,3-C]pyridine lies in its specific ring fusion and the resulting electronic properties, which make it a valuable scaffold in drug discovery and development .

Properties

Molecular Formula

C14H10N4

Molecular Weight

234.26 g/mol

IUPAC Name

1-(1H-pyrrolo[2,3-c]pyridin-5-yl)pyrrolo[2,3-c]pyridine

InChI

InChI=1S/C14H10N4/c1-4-15-9-13-10(1)3-6-18(13)14-7-11-2-5-16-12(11)8-17-14/h1-9,16H

InChI Key

VRZMDJVXNAXIHW-UHFFFAOYSA-N

Canonical SMILES

C1=CNC2=CN=C(C=C21)N3C=CC4=C3C=NC=C4

Origin of Product

United States

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